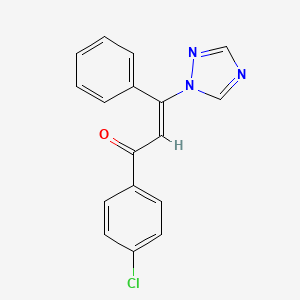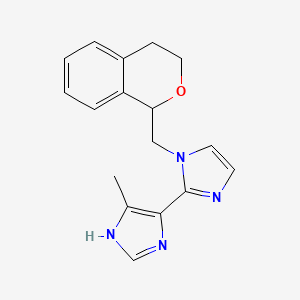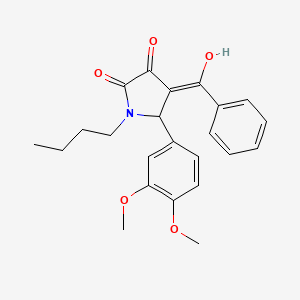![molecular formula C24H21BrN2O2 B5318210 4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5318210.png)
4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPN and is known for its ability to modulate the activity of certain enzymes in the body.
Mechanism of Action
The mechanism of action of BPN involves its ability to bind to and inhibit the activity of certain enzymes. In the case of FAAH, BPN binds to the active site of the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels and a potential therapeutic effect.
Biochemical and physiological effects:
BPN has been shown to have several biochemical and physiological effects. In addition to its ability to modulate the activity of enzymes, BPN has also been found to have anti-inflammatory properties. This may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. BPN has also been shown to have analgesic (pain-relieving) effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPN in lab experiments is its specificity for certain enzymes. BPN has been found to selectively inhibit FAAH and COX-2, which may be useful for studying the role of these enzymes in various physiological processes. However, one limitation of using BPN is its potential toxicity. Studies have shown that high doses of BPN can lead to liver damage in animals, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on BPN. One area of interest is its potential therapeutic applications. For example, BPN has been suggested as a potential treatment for pain and inflammation. Further studies are needed to determine the safety and efficacy of BPN in humans. Another area of interest is the development of new analogs of BPN with improved properties. For example, researchers may seek to develop analogs that are more selective for certain enzymes or have reduced toxicity. Finally, BPN may also be useful as a tool for studying the role of endocannabinoids and other signaling molecules in various physiological processes.
Synthesis Methods
The synthesis of BPN involves the reaction of 4-bromo-N-(2-phenylvinyl)benzamide with N-[(2-phenylethyl)amino]formamide in the presence of a catalyst. This reaction leads to the formation of BPN, which can be purified through various methods such as recrystallization or column chromatography.
Scientific Research Applications
BPN has been found to have several potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of certain enzymes. For example, BPN has been shown to inhibit the activity of a protein called fatty acid amide hydrolase (FAAH). This enzyme is involved in the breakdown of endocannabinoids, which are signaling molecules that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, BPN can increase the levels of endocannabinoids in the body, which may have therapeutic benefits.
properties
IUPAC Name |
4-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c25-21-13-11-20(12-14-21)23(28)27-22(17-19-9-5-2-6-10-19)24(29)26-16-15-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,26,29)(H,27,28)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAJTVUTYSXZNF-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318139.png)
![N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)
![2-cyclohexyl-7-(2,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5318157.png)
![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5318168.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)

![ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate](/img/structure/B5318191.png)
![3-(allylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5318195.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5318225.png)
![7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B5318227.png)
